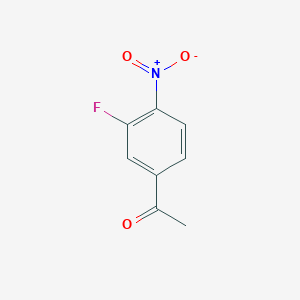

1-(3-Fluoro-4-nitrophenyl)ethanone

Description

Significance of Aryl Ketones in Synthetic Methodologies

Aryl ketones, a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and an alkyl group, are pivotal intermediates in numerous organic reactions. fiveable.me Their importance stems from their ability to participate in a wide range of chemical transformations, making them valuable building blocks for pharmaceuticals, fragrances, and other fine chemicals. fiveable.me The presence of both an aromatic ring and an alkyl group can create interesting electronic and steric effects, which in turn influence their reactivity and physical properties. fiveable.me

The synthesis of aryl ketones can be achieved through various methods, with the Friedel-Crafts acylation being a classic example. fiveable.me More contemporary approaches include palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. organic-chemistry.orgchemistryviews.org These synthetic methodologies allow for the introduction of diverse functional groups, further expanding the utility of aryl ketones in creating complex molecular architectures. fiveable.me For instance, aryl methyl ketones are attractive precursors for the synthesis of aromatic heterocycles, which are prevalent in drug molecules and natural products. nih.gov

Rationale for Research on Halogenated and Nitrated Acetophenones

The introduction of halogen and nitro groups onto the acetophenone (B1666503) scaffold significantly modulates the compound's electronic properties and reactivity, making them subjects of intense research. Halogenation is a widely used strategy in medicinal chemistry to enhance the potency of drug candidates. researchgate.net The incorporation of a halogen atom can influence a molecule's conformation, lipophilicity, and metabolic stability, thereby affecting its biological activity. researchgate.net

Similarly, the nitro group, a strong electron-withdrawing group, plays a crucial role in organic synthesis. sci-hub.se Its presence on an aromatic ring can activate the ring towards nucleophilic aromatic substitution, a fundamental reaction for creating new carbon-heteroatom and carbon-carbon bonds. sci-hub.se Nitrated acetophenones, therefore, serve as versatile intermediates for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. researchgate.netgoogle.com The combination of both halogen and nitro substituents, as seen in compounds like 1-(3-fluoro-4-nitrophenyl)ethanone, offers a unique set of reactive sites, enabling a diverse range of chemical transformations.

Scope and Objectives of Research on this compound

Research on this compound is driven by its potential as a key intermediate in the synthesis of various high-value organic compounds. The specific arrangement of the fluoro and nitro groups on the phenyl ring, ortho and para to the acetyl group respectively, presents a unique electronic environment that influences its reactivity. This compound serves as a valuable building block in the preparation of biologically active molecules, including potential drug candidates and agrochemicals. watson-int.com

The primary objectives of studying this compound include the development of efficient synthetic routes for its preparation and the exploration of its reactivity in various chemical transformations. Researchers are particularly interested in its use in nucleophilic aromatic substitution reactions, where the nitro group activates the ring for displacement by a variety of nucleophiles. Furthermore, the ketone functional group can be readily transformed into other functionalities, adding to the synthetic versatility of this molecule.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAATBAYLFRWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608606 | |

| Record name | 1-(3-Fluoro-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72802-25-6 | |

| Record name | 1-(3-Fluoro-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 1 3 Fluoro 4 Nitrophenyl Ethanone

Structural and Molecular Data

The molecular structure of this compound is characterized by a phenyl ring substituted with an acetyl group, a fluorine atom at the meta position, and a nitro group at the para position relative to the acetyl group.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C8H6FNO3 nih.gov |

| Molecular Weight | 183.14 g/mol nih.gov |

| SMILES | CC(=O)C1=CC(=C(C=C1)N+[O-])F nih.gov |

| InChI Key | UHAATBAYLFRWMR-UHFFFAOYSA-N nih.gov |

Physical Properties

The physical characteristics of this compound determine its handling, storage, and reaction conditions.

| Property | Value |

| Appearance | Pale yellow solid/powder watson-int.comchemwhat.com |

| Boiling Point | 293.6±20.0 °C at 760 mmHg chemsrc.com |

| Density | 1.3±0.1 g/cm3 chemsrc.com |

| Storage | Under room temperature away from light watson-int.com |

Applications in Organic Synthesis

Intermediate in the Synthesis of Heterocyclic Compounds

Aryl ketones, including this compound, are important starting materials for the synthesis of various heterocyclic compounds. nih.gov The presence of the ketone functionality allows for cyclization reactions to form rings containing heteroatoms like nitrogen, oxygen, or sulfur. For example, it can be used to synthesize quinolines, a class of nitrogen-containing heterocycles with a wide range of biological activities. mdpi.com The electron-withdrawing nitro group and the fluorine atom can influence the course of these cyclization reactions and can be further modified in the final heterocyclic product.

Precursor for Biologically Active Molecules

This compound serves as a key intermediate in the synthesis of various biologically active compounds. watson-int.com Its structural motifs are found in molecules with potential applications as antibacterial and anticancer agents. watson-int.com The specific substitution pattern on the aromatic ring is often crucial for the biological activity of the final product. For instance, this compound can be a precursor for the synthesis of 1-indanones, which are known for their diverse biological activities and are valuable scaffolds in drug design. beilstein-journals.orgresearchgate.net The ability to further functionalize the molecule through reactions at the ketone, nitro, and fluoro positions allows for the creation of a library of compounds for biological screening.

Applications of 1 3 Fluoro 4 Nitrophenyl Ethanone in Organic Synthesis

A Versatile Building Block in Medicinal Chemistry Research

The inherent reactivity and functionality of 1-(3-Fluoro-4-nitrophenyl)ethanone make it a valuable starting material in the design and synthesis of novel therapeutic agents. The presence of the nitro and fluoro groups allows for strategic modifications, influencing the pharmacokinetic and pharmacodynamic properties of the final molecules.

Precursor to Advanced Intermediates for Pharmaceuticals

This compound serves as a crucial precursor for more complex intermediates in the pharmaceutical industry. The ketone and nitro functionalities are particularly amenable to a wide range of chemical conversions. For instance, the nitro group can be readily reduced to an amine, which then opens up a vast array of synthetic possibilities, including amide bond formation and the introduction of further heterocyclic systems. Similarly, the ketone can undergo reactions such as reduction to an alcohol, which can then be further functionalized. This versatility allows for the construction of a diverse library of compounds for drug discovery screening. Its role as a pharmaceutical intermediate is well-established in the chemical and pharmaceutical supply chain. ijrrr.com

Intermediate in the Synthesis of Heterocyclic Compounds

The chemical scaffold of this compound is particularly well-suited for the construction of various heterocyclic rings, which are prevalent in many biologically active compounds.

Chromen Derivatives Synthesis

While direct synthesis of chromen-4-one derivatives from this compound is not extensively documented, established synthetic routes for chromenones suggest a plausible pathway. A common method for chromenone synthesis involves the Baker-Venkataraman rearrangement, which requires a 2-hydroxyacetophenone (B1195853) derivative. Therefore, a potential synthetic route would first involve the introduction of a hydroxyl group ortho to the acetyl group of this compound. This could be followed by acylation and subsequent base-catalyzed cyclization to yield the corresponding chromen-4-one derivative. The synthesis of chromen-4-one cores is a significant area of research due to their association with a range of biological activities, including as G protein-coupled receptor (GPR55) ligands. nih.gov

Tetrazole Derivatives Synthesis

The synthesis of tetrazole derivatives, a class of heterocycles important in medicinal chemistry for their ability to act as bioisosteres for carboxylic acids, can be achieved from this compound through a multi-step process. nih.gov The most common route to 5-substituted tetrazoles involves the [2+3] cycloaddition of an azide, such as sodium azide, to a nitrile. nih.govnih.gov

Therefore, the initial step would be the conversion of the acetyl group of this compound into a nitrile. A plausible synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oximation | Hydroxylamine hydrochloride, pyridine | This compound oxime |

| 2 | Dehydration (Beckmann rearrangement) | Phosphorus pentachloride, thionyl chloride, or other dehydrating agents | 1-(3-Fluoro-4-nitrophenyl)acetonitrile |

| 3 | Cycloaddition | Sodium azide, ammonium (B1175870) chloride (or a Lewis acid like zinc chloride) in a solvent like DMF | 5-(3-Fluoro-4-nitrophenyl)methyl-1H-tetrazole |

This sequence transforms the ketone into the necessary nitrile intermediate, which then undergoes the key tetrazole-forming reaction.

Oxadiazole Derivatives Synthesis

This compound is a valuable starting material for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. These five-membered heterocyclic compounds are of significant interest due to their diverse pharmacological activities. uni.lunih.gov A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. organic-chemistry.orgjournalagent.com

The synthetic pathway commences with the condensation of this compound with a suitable acid hydrazide to form the corresponding N-acylhydrazone. This intermediate is then subjected to cyclization using an oxidizing agent.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Hydrazone Formation | An appropriate acid hydrazide (e.g., benzhydrazide), catalytic acid (e.g., acetic acid) in a suitable solvent (e.g., ethanol), reflux | N'-(1-(3-fluoro-4-nitrophenyl)ethylidene)benzohydrazide |

| 2 | Oxidative Cyclization | Oxidizing agents such as iodine in the presence of a base, lead oxide, or other modern reagents like (diacetoxyiodo)benzene | 2-Aryl-5-(1-(3-fluoro-4-nitrophenyl)ethyl)-1,3,4-oxadiazole |

This method provides a direct route to asymmetrically substituted 1,3,4-oxadiazoles, where one of the substituents is derived from this compound.

Schiff Base Formation

The formation of Schiff bases, or imines, is a straightforward and high-yielding reaction involving the condensation of a carbonyl compound with a primary amine. jetir.orgbldpharm.com this compound, with its ketone functionality, readily undergoes this reaction with a wide variety of primary amines. nih.gov This reaction is typically catalyzed by a small amount of acid. jetir.org

The general reaction is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | A primary amine (R-NH₂) | Suitable solvent (e.g., ethanol), catalytic acid (e.g., acetic acid), reflux | N-(1-(3-Fluoro-4-nitrophenyl)ethylidene)amine derivative (Schiff base) |

The resulting Schiff bases are themselves versatile intermediates. The imine bond can be reduced to form secondary amines, or the Schiff bases can be used as ligands in coordination chemistry. nih.gov The wide range of available primary amines allows for the creation of a large library of Schiff base derivatives from this compound, each with potentially unique chemical and biological properties.

Sulfonamide and Carbamate Synthesis

While direct synthesis of sulfonamides and carbamates from this compound is not extensively documented, its chemical structure makes it a highly suitable precursor for such transformations. The synthetic pathway would typically involve the initial reduction of the nitro group to an amine, yielding 1-(4-amino-3-fluorophenyl)ethanone (B108514). This intermediate is pivotal for subsequent reactions.

Sulfonamide Synthesis: The resulting amino group in 1-(4-amino-3-fluorophenyl)ethanone can readily react with various sulfonyl chlorides in the presence of a base. nih.gov This standard procedure, a cornerstone of medicinal chemistry, allows for the introduction of a sulfonamide moiety, a functional group present in a wide array of therapeutic agents. researchgate.netijnrd.org

Carbamate Synthesis: Similarly, the amino intermediate can be converted into carbamates. This can be achieved through several established methods, such as reaction with chloroformates or by using carbon dioxide in the presence of a suitable coupling agent. organic-chemistry.orgorganic-chemistry.org Carbamates are important functional groups in pharmaceuticals and agrochemicals. nih.gov

The general two-step pathway is outlined below:

Reduction of Nitro Group: this compound is reduced to 1-(4-amino-3-fluorophenyl)ethanone.

Functionalization: The amine intermediate is reacted with a sulfonyl chloride or a carbamoylating agent to yield the final product.

| Step | Reactant | Reagent(s) | Product | Target Moiety |

| 1 | This compound | Reducing agent (e.g., H₂, Pd/C or SnCl₂) | 1-(4-amino-3-fluorophenyl)ethanone | Amine |

| 2a | 1-(4-amino-3-fluorophenyl)ethanone | R-SO₂Cl, Base | N-(4-acetyl-2-fluorophenyl)sulfonamide | Sulfonamide |

| 2b | 1-(4-amino-3-fluorophenyl)ethanone | R-O-COCl, Base | Alkyl (4-acetyl-2-fluorophenyl)carbamate | Carbamate |

Synthesis of Other Nitrogen-Containing Heterocycles

The chemical functionalities of this compound make it a valuable starting material for constructing more complex nitrogen-containing heterocyclic systems. The presence of the ketone and the reactive nitrophenyl ring allows for various cyclization strategies.

Research has demonstrated the synthesis of complex tetrahydroisoquinoline derivatives from nitrophenyl-containing precursors through regioselective cyclocondensation reactions. nih.gov For instance, a dicarbonyl compound bearing a nitrophenyl group can react with cyanothioacetamide in the presence of a basic catalyst. nih.gov This type of reaction highlights a pathway where the structural elements of this compound could be employed to build fused heterocyclic rings, which are common scaffolds in pharmacologically active molecules. nih.gov The synthesis often involves the initial formation of a complex acyclic or monocyclic intermediate, which then undergoes intramolecular cyclization to form the final heterocyclic product.

| Precursor Type | Reagents | Resulting Heterocycle | Key Reaction Type |

| Nitrophenyl-dicarbonyl compound | Cyanothioacetamide, Base | Tetrahydroisoquinoline-thione | Cyclocondensation |

Role in Spiro Compound Synthesis

A direct role for this compound in the synthesis of spiro compounds is not prominently featured in available scientific literature. Spiro compounds, which contain at least two rings linked by a single common atom, are often synthesized through multicomponent domino reactions. mdpi.com These reactions typically involve starting materials with specific functionalities that can undergo a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.com

While direct examples are lacking, ketones are common starting materials in these synthetic pathways. For example, isatin (B1672199) (a cyclic ketone) is widely used in the synthesis of spiro-compounds containing 1,2,4-triazole (B32235) rings. researchgate.net In principle, the ketone group of this compound could participate in similar condensation reactions, making it a potential, though underexplored, candidate for building certain spirocyclic frameworks.

Applications in Materials Science Research

The unique electronic properties conferred by the fluoro and nitro substituents make this compound and its derivatives interesting candidates for materials science research. Current time information in Bangalore, IN. These electron-withdrawing groups create a polarized aromatic system, which is a desirable feature for the design of functional materials.

Although specific research detailing the use of this compound in materials is limited, related compounds have been identified as important intermediates in the synthesis of liquid crystals. For example, 3-fluoro-4-nitrophenol (B151681) is a known precursor for liquid crystal materials. This suggests that the 3-fluoro-4-nitrophenyl moiety is a valuable structural motif for creating molecules with liquid crystalline properties. Such materials are crucial for applications ranging from displays to smart windows and sensors. mdpi.com The self-organizing properties of liquid crystals can be leveraged to create advanced functional materials with specific optical, electrical, and mechanical characteristics. mdpi.com The molecular structure of this compound provides a rigid core and dipole moment that are conducive to forming the ordered phases characteristic of liquid crystals.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms Involving 1-(3-Fluoro-4-nitrophenyl)ethanone

The presence of a fluorine atom activated by a strongly electron-withdrawing nitro group in the para position makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. The mechanism of these reactions is of significant interest in physical organic chemistry. Two primary pathways are generally considered for SNAr reactions: a stepwise mechanism involving a Meisenheimer complex and a concerted mechanism. nih.govresearchgate.netspringernature.comresearchgate.netresearchgate.netnih.govrsc.orgnih.govresearchgate.netstrath.ac.uk

In a hypothetical SNAr reaction of this compound with a nucleophile, such as sodium methoxide, the fluorine atom is substituted by a methoxy group. The elucidation of the precise mechanism, whether stepwise or concerted, requires detailed kinetic and computational studies.

The stepwise mechanism , also known as the addition-elimination mechanism, proceeds through a two-step process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The concerted mechanism , on the other hand, involves a single transition state where the bond to the nucleophile is formed concurrently with the breaking of the bond to the leaving group. nih.govresearchgate.netspringernature.com Recent studies have suggested that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted pathway. nih.govresearchgate.netrsc.org

| Mechanistic Feature | Stepwise (Addition-Elimination) | Concerted |

|---|---|---|

| Intermediates | Meisenheimer complex | None |

| Transition States | Two (one for each step) | One |

| Rate-Determining Step | Typically the formation of the Meisenheimer complex | The single step of the reaction |

| Bonding in Transition State | C-Nu bond formation | Partial C-Nu bond formation and partial C-F bond cleavage |

Kinetic Isotope Effect Studies for Reaction Pathway Analysis

Kinetic isotope effect (KIE) studies are a powerful tool for distinguishing between different reaction mechanisms. rsc.org By replacing an atom at a key position with one of its heavier isotopes, changes in the reaction rate can provide information about bond-breaking and bond-forming events in the rate-determining step. libretexts.orgbaranlab.org For the SNAr reaction of this compound, a 13C KIE at the carbon atom attached to the fluorine (C4) can be particularly informative. nih.govharvard.edu

In a hypothetical study, the rate of reaction for the unlabeled compound (with 12C at the C4 position) would be compared to the rate for the compound labeled with 13C at the C4 position. The magnitude of the KIE (k12/k13) can help differentiate between the stepwise and concerted mechanisms.

A small or negligible 13C KIE would be indicative of a stepwise mechanism where the first step, the nucleophilic attack to form the Meisenheimer complex, is rate-determining. In this scenario, the C-F bond is not broken in the rate-determining step, and thus, isotopic substitution at the carbon atom has a minimal effect on the reaction rate.

A significant, normal 13C KIE (k12/k13 > 1) would suggest a concerted mechanism. In this pathway, the C-F bond is partially broken in the single transition state of the rate-determining step. The heavier 13C isotope would lead to a stronger C-F bond that is more difficult to break, resulting in a slower reaction rate and a normal KIE. nih.govspringernature.com

| Isotopic Labeling | Proposed Mechanism | Predicted 13C KIE (k12/k13) | Interpretation |

|---|---|---|---|

| C4-13C | Stepwise (Addition-Elimination) | ~1.00 - 1.01 | No significant C-F bond breaking in the rate-determining step. |

| C4-13C | Concerted | > 1.02 | Significant C-F bond breaking in the rate-determining transition state. |

Transition State Characterization and Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the structures and energies of transition states. researchgate.netresearchgate.netnih.govacademie-sciences.fracademie-sciences.frresearchgate.net For the SNAr reaction of this compound, DFT calculations can be employed to model the transition states for both the stepwise and concerted pathways, offering insights into their geometries and activation energies.

For the stepwise mechanism , computational analysis would focus on the transition state leading to the Meisenheimer intermediate. This transition state would be characterized by the partial formation of the C-Nu bond, with the C-F bond remaining largely intact. The geometry around the C4 carbon would be transitioning from sp2 to sp3 hybridization.

For the concerted mechanism , a single transition state would be located where both the C-Nu bond formation and the C-F bond cleavage are occurring simultaneously. The calculated structure would show elongated C-Nu and C-F bonds, and the geometry at the C4 carbon would be planar, but distorted from a perfect trigonal planar arrangement.

The calculated activation energies for each pathway can help to predict which mechanism is more favorable under a given set of conditions. A lower activation energy would correspond to a faster reaction rate.

| Parameter | Stepwise Transition State (TS1) | Concerted Transition State |

|---|---|---|

| Description | Formation of Meisenheimer complex | Simultaneous bond formation and cleavage |

| Key Bond Distances (Å) | C-Nu: partially formed C-F: largely intact | C-Nu: partially formed C-F: partially cleaved | | Geometry at C4 | Distorted tetrahedral | Distorted trigonal planar | | Calculated Activation Energy (kcal/mol) | Hypothetically higher | Hypothetically lower |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(3-fluoro-4-nitrophenyl)ethanone, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. These calculations help in understanding the molecule's stability and the distribution of electrons within its structure. While specific DFT studies on this compound are absent, such analyses are routinely performed on similar nitroaromatic compounds to predict their reactivity and spectroscopic behavior. imist.ma

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This analysis would be crucial for interpreting the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. By calculating the energies of electronic transitions, TD-DFT can predict the absorption wavelengths (λmax) and explain the nature of the transitions, such as n→π* or π→π*, which are characteristic of molecules with chromophores like the nitro and carbonyl groups.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques use computational results to visualize and predict molecular behavior and interactions.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. For this compound, an MEP analysis would identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. It would be expected that the oxygen atoms of the nitro and acetyl groups would exhibit a strong negative potential, making them sites for electrophilic attack. Conversely, regions near the hydrogen atoms would show positive potential. This analysis is invaluable for predicting sites of intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, revealing which atoms are most involved in electron donation and acceptance during a chemical reaction. chalcogen.ro

From the energies of the HOMO and LUMO derived from DFT calculations, several global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

These descriptors would quantify the reactivity of this compound, allowing for comparisons with other related compounds. A high electrophilicity index, for instance, would be expected due to the presence of the electron-withdrawing nitro group. imist.ma

While the framework for such a computational study is well-established, the specific data and detailed findings for this compound are not yet available in the scientific literature. Future research is required to fill this knowledge gap.

Solvatochromic Investigations and Solute-Solvent Interactions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of solute-solvent interactions, where the solvent molecules arrange themselves around the solute molecule, stabilizing its ground and excited electronic states to different extents. The polarity and hydrogen bonding capability of the solvent are key factors that influence these interactions. While specific solvatochromic studies on this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a detailed theoretical discussion of its expected behavior. nih.govnih.gov

The structure of this compound, featuring a carbonyl group, a nitro group, and a fluorine atom, suggests that it is a polar molecule capable of significant interactions with solvent molecules. The interactions between solutes and solvents are fundamental in controlling solubility, chemical reactivity, and molecular structure. nih.gov The stability of a solute in a particular solvent is influenced by a delicate balance of forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces.

Table 1: Expected Solute-Solvent Interactions for this compound

| Functional Group | Expected Interaction with Polar Protic Solvents (e.g., Methanol) | Expected Interaction with Polar Aprotic Solvents (e.g., Acetonitrile) | Expected Interaction with Nonpolar Solvents (e.g., Cyclohexane) |

| Nitro Group (-NO2) | Strong hydrogen bond acceptor. | Strong dipole-dipole interactions. | Weak van der Waals forces. |

| Carbonyl Group (C=O) | Hydrogen bond acceptor. | Dipole-dipole interactions. | Weak van der Waals forces. |

| Fluoro Group (-F) | Weak hydrogen bond acceptor. | Weak dipole-dipole interactions. | Weak van der Waals forces. |

| Phenyl Ring | Pi-stacking and hydrophobic interactions. | Pi-stacking and dipole-induced dipole interactions. | Van der Waals forces and potential pi-stacking. |

Molecular Docking Methodologies in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is crucial in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

The general methodology for molecular docking involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or from homology modeling. The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation: A docking program, such as AutoDock, is used to explore the conformational space of the ligand within the defined binding site of the receptor. fums.ac.irthieme-connect.de The program generates a number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The predicted binding poses are analyzed to identify the most likely binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. The binding energy (ΔG_bind) is a key output, with more negative values indicating a stronger predicted interaction. fums.ac.ir

While specific molecular docking studies featuring this compound as the primary ligand are not prominent in the literature, studies on structurally related nitrophenyl compounds have demonstrated the utility of this approach. For instance, docking studies of nitrodiphenyl ether analogues as tyrosinase inhibitors have shown that the nitro group can participate in key interactions within the active site, including coordination with metal ions like Cu2+. fums.ac.ir Similarly, docking of p-nitrophenyl hydrazones against inflammatory targets like COX-2 has been used to predict and rationalize their biological activity. researchgate.netchemrxiv.org Given its structure, this compound could be a candidate for docking studies against a variety of biological targets where its functional groups could form specific interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.com For this compound, a key conformational feature is the rotation of the acetyl group relative to the plane of the phenyl ring. The dihedral angle between the carbonyl group and the aromatic ring determines the extent of conjugation and is influenced by steric and electronic effects of the substituents on the ring. publish.csiro.au

Molecular dynamics (MD) simulations provide a powerful method to study the time-dependent behavior of molecular systems. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing the observation of the conformational changes and intermolecular interactions over time.

For this compound, an MD simulation could provide insights into:

The preferred conformations in different solvents.

The flexibility of the molecule and the rotational barrier of the acetyl group.

The dynamics of its interactions with a biological target in a ligand-receptor complex.

MD simulations of other nitroaromatic compounds have been used to understand their photochemistry and interactions with enzymes. rsc.orgnih.gov For example, simulations of nitrobenzene (B124822) dioxygenase have highlighted the importance of specific hydrogen bonding interactions between the nitro group of the substrate and active site residues. nih.gov Similar simulations for this compound could elucidate its dynamic behavior and interactions at an atomic level.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in a molecule. For 1-(3-Fluoro-4-nitrophenyl)ethanone, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nature of the nitro and fluoro groups, along with the carbonyl group, will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. The integration of these signals would correspond to the number of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbon atoms (e.g., carbonyl, aromatic, alkyl). The spectrum of this compound would be expected to show a signal for the carbonyl carbon at the downfield end (around 190-200 ppm), signals for the aromatic carbons, and a signal for the methyl carbon in the upfield region. The fluorine atom will cause splitting of the signals for the carbons to which it is coupled (C-F coupling).

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for its key functional groups.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1715 cm⁻¹. Additionally, strong characteristic bands for the nitro group (NO₂) are expected, with the asymmetric and symmetric stretching vibrations appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The presence of the C-F bond would be indicated by a stretching vibration in the 1000-1400 cm⁻¹ region, and various C-H and C=C stretching and bending vibrations would confirm the presence of the acetyl and aromatic moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1680 - 1715 |

| Nitro (NO₂) Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Alkyl) | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The aromatic ring in this compound, substituted with a nitro group and a carbonyl group, constitutes a significant chromophoric system. These substituents are known to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. It is expected that the UV-Vis spectrum would display characteristic absorption bands corresponding to the π → π* and n → π* electronic transitions of the conjugated nitroaromatic system.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₈H₆FNO₃) has been calculated to be 183.03317122 Da. nih.gov Experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition. Predicted mass-to-charge ratios for various adducts are also a useful tool in identification. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 184.04045 |

| [M+Na]⁺ | 206.02239 |

| [M-H]⁻ | 182.02589 |

| [M]⁺ | 183.03262 |

Table based on predicted data from PubChemLite. uni.lu

**8. Spectroscopic Char

Future Research Directions and Potential Areas of Investigation

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The classical synthesis of aromatic ketones often involves methods that are not environmentally benign. Future research could focus on developing more sustainable and efficient synthetic routes to 1-(3-Fluoro-4-nitrophenyl)ethanone and its derivatives.

Key Research Objectives:

Visible-Light-Induced Aerobic C-H Oxidation: Inspired by recent advancements in photocatalysis, research could explore the direct synthesis of this compound from 1-ethyl-3-fluoro-4-nitrobenzene through a visible-light-induced aerobic C-H oxidation. chemistryviews.org This approach, potentially utilizing a photosensitizer like cerium chloride in an aqueous medium, would offer a green alternative by using air as the oxidant. chemistryviews.org

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a solvent-free or low-solvent approach. nih.gov Investigating the feasibility of synthesizing this compound via mechanochemical methods could significantly reduce the environmental impact by minimizing solvent waste. nih.gov

Biocatalytic Routes: The use of enzymes or whole-cell systems for the synthesis of aromatic ketones is a burgeoning field of green chemistry. numberanalytics.com Future studies could investigate the potential of engineered enzymes to catalyze the formation of this compound, offering high selectivity and mild reaction conditions. numberanalytics.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Visible-Light Photocatalysis | Use of air as a green oxidant, mild reaction conditions, potential for aqueous solvent systems. chemistryviews.org |

| Mechanochemistry | Reduced or eliminated solvent use, potential for improved reaction kinetics. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. numberanalytics.com |

| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility. |

Advanced Mechanistic Studies and Reaction Pathway Design

A deeper understanding of the reaction mechanisms involving this compound is crucial for designing novel and efficient synthetic pathways. The interplay between the electron-withdrawing nitro group, the moderately activating acetyl group, and the electronegative fluoro group presents a complex electronic environment ripe for investigation.

Areas for Mechanistic Investigation:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to nucleophilic displacement. Detailed kinetic and computational studies can elucidate the mechanism of SNAr reactions with various nucleophiles. stackexchange.commdpi.comnih.govstackexchange.commasterorganicchemistry.com Understanding the stability of the Meisenheimer intermediate formed during these reactions is key to predicting reactivity and designing new transformations. stackexchange.commasterorganicchemistry.com

Concerted SNAr Pathways: Recent research suggests that not all SNAr reactions proceed through a two-step mechanism. nih.gov Investigating the possibility of concerted SNAr pathways for this compound could open up new avenues for reaction design, particularly for substrates where traditional SNAr is disfavored. nih.gov

Reactivity of the Acetyl Group: The acetyl group can undergo a wide range of reactions, including aldol (B89426) condensations, reductions, and oxidations. Mechanistic studies on these transformations in the context of the substituted phenyl ring will provide valuable insights for synthetic planning.

Development of Novel Derivatization Reagents and Methodologies

The unique structure of this compound makes it a potential candidate for development as a novel derivatization reagent, particularly for enhancing the analytical detection of other molecules.

Potential Derivatization Strategies:

Chromatographic Analysis: The presence of a strong UV-absorbing nitro group and an electrophilic ketone functionality suggests its potential as a derivatizing agent for alcohols, amines, and other nucleophilic compounds to improve their detection in High-Performance Liquid Chromatography (HPLC). nih.gov Research could focus on developing simple and efficient derivatization protocols.

Gas Chromatography (GC) Analysis: Following reduction of the ketone to a chiral alcohol, derivatization with chiral reagents like (-)-menthyl chloroformate could be explored to create diastereomeric mixtures. chemeducator.org This would enable the separation and quantification of enantiomers by GC, a valuable tool in asymmetric synthesis and pharmaceutical analysis. chemeducator.org

Improving Mass Spectrometric Detection: Derivatization can significantly enhance the ionization efficiency of analytes in mass spectrometry. nih.gov Methodologies could be developed where this compound is used to tag molecules of interest, thereby improving their detection limits. nih.gov

| Analytical Technique | Potential Derivatization Application of this compound |

| HPLC | As a UV-active tag for nucleophilic compounds. nih.gov |

| GC | For the separation of enantiomers after reduction and chiral derivatization. chemeducator.org |

| Mass Spectrometry | To enhance the ionization efficiency and detection of target analytes. nih.gov |

Expanded Scope of Synthetic Applications in Emerging Fields

The true potential of this compound lies in its application as a building block for the synthesis of novel molecules with applications in cutting-edge fields.

Emerging Areas for Synthetic Application:

Medicinal Chemistry: The fluoronitrophenyl motif is present in various bioactive molecules. Future research could explore the use of this compound as a precursor for the synthesis of novel kinase inhibitors, antiviral agents, and other potential therapeutic compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a handle for further functionalization.

Materials Science: Fluorinated organic materials are of great interest for electronic and optoelectronic applications due to their unique properties. rsc.org The incorporation of the this compound moiety into larger conjugated systems could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine atom can influence the HOMO/LUMO energy levels and solid-state packing. rsc.org

Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The structural features of this compound could be exploited to synthesize novel agrochemicals with improved efficacy and environmental profiles.

Photosensitizers: The nitroaromatic core suggests potential for photochemical applications. Research into the photophysical properties of derivatives of this compound could lead to the development of new photosensitizers for applications in photodynamic therapy or organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Fluoro-4-nitrophenyl)ethanone, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via nitration and acylation reactions. A practical approach involves Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst to introduce the ethanone group to a fluorinated aromatic precursor. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios) must be optimized to avoid over-nitration or side reactions. For example, nitroacetophenone derivatives can be selectively reduced or functionalized under controlled hydrogenation conditions using catalysts like Fe25Ru75@SILP to achieve high yields (>99%) .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and nitro (NO₂) symmetric/asymmetric vibrations at 1520–1350 cm⁻¹. Compare with NIST spectral databases for validation .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecular ion ([M]⁺, m/z 183.137) to detect characteristic peaks, such as loss of NO₂ (m/z 137) or fluorine substituent-related fragments .

- NMR : ¹³C NMR reveals the ethanone carbonyl signal at ~200 ppm, while ¹⁹F NMR detects the fluorine environment at ~-110 ppm (meta to nitro group) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal : Segregate nitro-containing waste for professional treatment to prevent environmental contamination .

- Toxicological Data : Limited toxicity studies necessitate caution; refer to GHS/CLP guidelines (e.g., P261/P262 precautionary statements) .

Advanced Research Questions

Q. How do the electron-withdrawing groups (fluoro and nitro) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The meta-fluoro and para-nitro groups create a strongly electron-deficient aromatic ring, directing NAS to the ortho and para positions relative to the nitro group. Kinetic studies using amines or alkoxides as nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) can quantify activation barriers. Competitive experiments with isotopic labeling (e.g., ¹⁸F/¹⁹F) may resolve positional selectivity .

Q. What are the challenges in interpreting conflicting data from catalytic hydrogenation studies, and how can they be resolved?

- Methodological Answer : Discrepancies in hydrogenation outcomes (e.g., over-reduction of nitro groups vs. selective ketone retention) often stem from catalyst choice or reaction kinetics. For example:

- Fe25Ru75@SILP Catalyst : Achieves selective nitro-to-amine conversion without reducing the ethanone group at 80°C and 20 bar H₂ .

- Pd/C or Raney Ni : May over-reduce the ketone to a methylene group. Use in situ FTIR or GC-MS to monitor intermediate species and adjust H₂ pressure/temperature dynamically .

Q. How does this compound serve as a precursor in synthesizing pharmacologically active molecules?

- Methodological Answer : The compound is a key intermediate in synthesizing RORγ inverse agonists (e.g., GNE-3500) for autoimmune disease research. Functionalization steps include:

- Suzuki Coupling : Introduce heteroaryl groups via palladium-catalyzed cross-coupling .

- Reductive Amination : Convert the ethanone to secondary amines using NaBH₃CN or H₂/pressure .

- Pharmacokinetic Optimization : Modify substituents to enhance metabolic stability while retaining RORγ binding affinity (IC₅₀ < 10 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.